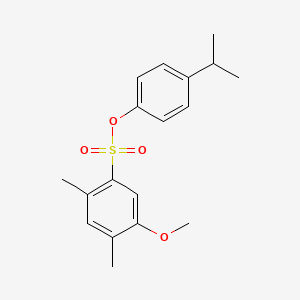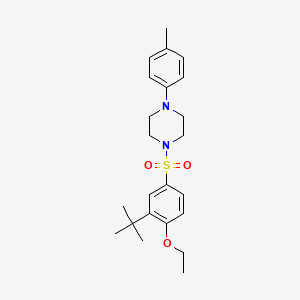
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate, also known as MQDCMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonates and has shown promising results in various biological assays.
Wirkmechanismus
The exact mechanism of action of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate is not fully understood. However, it is believed to act by inhibiting the activity of the target enzyme. For example, this compound has been shown to inhibit acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce intraocular pressure in animal models of glaucoma. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate in lab experiments is its high potency and selectivity. It has been shown to have a low IC50 value, indicating that it can inhibit the target enzyme at a low concentration. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in some assays.
Zukünftige Richtungen
There are several future directions for research on (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate. One area of interest is its potential use as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an anticancer agent. Studies are needed to determine its mechanism of action and its efficacy in various cancer types. Finally, further studies are needed to improve the solubility of this compound, which could increase its utility in various assays.
Synthesemethoden
The synthesis of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methylquinoline in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate has been extensively studied for its potential use as a drug candidate. It has shown inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are known to play a role in various diseases such as Alzheimer's, Parkinson's, and glaucoma. This compound has also shown antiproliferative activity against cancer cells and has been proposed as a potential anticancer agent.
Eigenschaften
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-13(16(11)20-10)24-25(21,22)14-9-8-12(18)15(19)17(14)23-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCTVZXENQIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)




